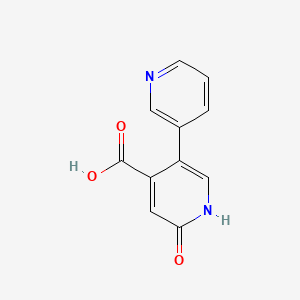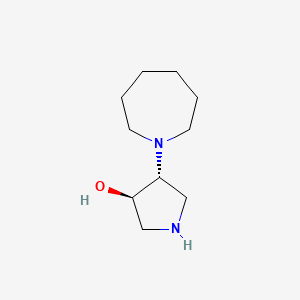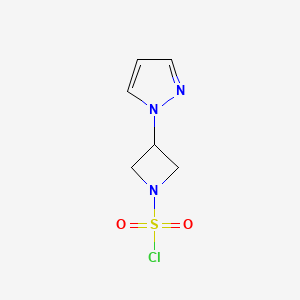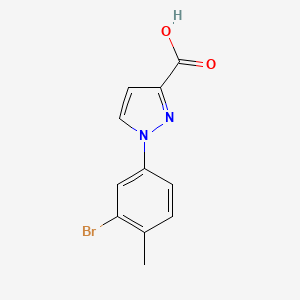![molecular formula C13H14F3NO2 B13635558 1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13635558.png)
1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a trifluoromethylphenyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of a suitable precursor, such as 3-(trifluoromethyl)benzaldehyde, with a pyrrolidine derivative.
Cyclization: The intermediate formed undergoes cyclization to form the pyrrolidine ring.
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, use of catalysts, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials.
Biological Studies: The compound is used in research to understand its interactions with biological systems and its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to proteins and enzymes, potentially affecting their activity. The carboxylic acid group may also play a role in the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid: This compound shares the trifluoromethyl and carboxylic acid groups but has a pyrazole ring instead of a pyrrolidine ring.
3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one: This compound features a trifluoromethylphenyl group and a pyrazole ring, similar to the target compound.
Uniqueness: 1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid is unique due to its specific combination of a pyrrolidine ring with a trifluoromethylphenyl group and a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C13H14F3NO2 |
|---|---|
Peso molecular |
273.25 g/mol |
Nombre IUPAC |
1-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H14F3NO2/c1-17-6-10(11(7-17)12(18)19)8-3-2-4-9(5-8)13(14,15)16/h2-5,10-11H,6-7H2,1H3,(H,18,19) |
Clave InChI |
UFCLWCCBJLETME-UHFFFAOYSA-N |
SMILES canónico |
CN1CC(C(C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-1-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B13635520.png)


![5-Azaspiro[2.5]octane-1-carbonitrilehydrochloride](/img/structure/B13635533.png)
![{[(2R)-azetidin-2-yl]methyl}dimethylaminedihydrochloride](/img/structure/B13635535.png)




